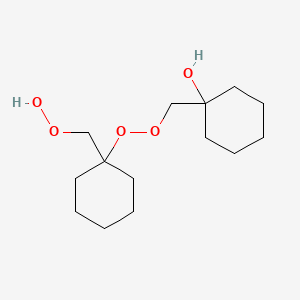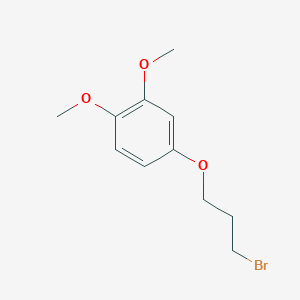
1-(3-Bromopropoxy)-3,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropoxy)-3,4-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO3. This compound is characterized by a benzene ring substituted with two methoxy groups at the 3 and 4 positions and a 3-bromopropoxy group at the 1 position. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropoxy)-3,4-dimethoxybenzene typically involves the reaction of 3,4-dimethoxyphenol with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropoxy)-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
1-(3-Bromopropoxy)-3,4-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropoxy)-3,4-dimethoxybenzene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The methoxy groups can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.
Comparación Con Compuestos Similares
- 1-(3-Bromopropoxy)-3-methylbenzene
- 1-(3-Bromopropoxy)-4-chlorobenzene
- 1-(3-Bromopropoxy)-2,3,5-trimethylbenzene
Comparison: 1-(3-Bromopropoxy)-3,4-dimethoxybenzene is unique due to the presence of two methoxy groups, which influence its reactivity and chemical properties. Compared to similar compounds, it exhibits different reactivity patterns in nucleophilic substitution and oxidation reactions, making it a valuable intermediate in various synthetic pathways.
Propiedades
Número CAS |
3351-57-3 |
|---|---|
Fórmula molecular |
C11H15BrO3 |
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
4-(3-bromopropoxy)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C11H15BrO3/c1-13-10-5-4-9(8-11(10)14-2)15-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 |
Clave InChI |
LKEVWVMDGMJQQO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OCCCBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
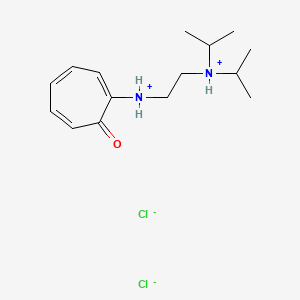
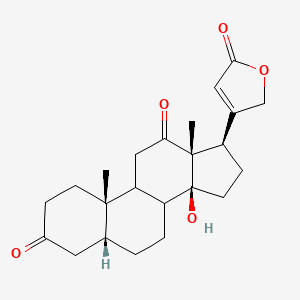
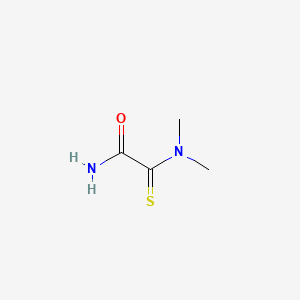
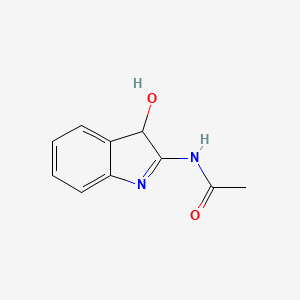

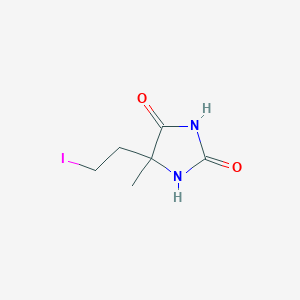
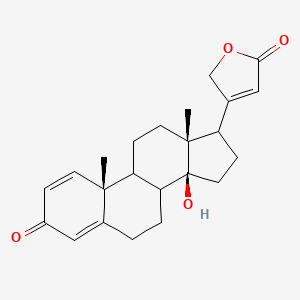
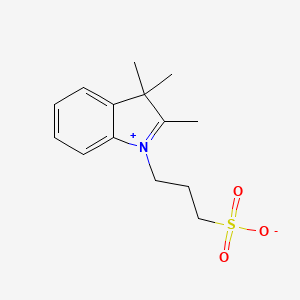

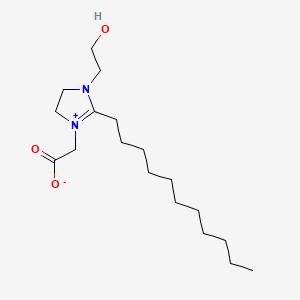
![diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride](/img/structure/B15343015.png)
